2-Methoxybenzoyl isocyanate
Description
Significance of Isocyanate Functional Groups in Molecular Construction
The isocyanate functional group, characterized by the formula R−N=C=O, is a cornerstone in modern organic synthesis. scholaris.ca Isocyanates are highly valuable electrophiles, meaning they are reactive toward a wide variety of nucleophiles, including alcohols, amines, and water. scholaris.ca This reactivity allows for the efficient construction of key chemical linkages. For instance, the reaction of an isocyanate with an alcohol yields a urethane (B1682113) (carbamate), while its reaction with an amine produces a urea (B33335). These reactions are fundamental to the production of polyurethane polymers, a diverse class of materials used in everything from foams and coatings to elastomers. smolecule.com Beyond materials science, the urea and carbamate (B1207046) motifs are prevalent in numerous pharmaceuticals and agrochemicals, making isocyanate chemistry a vital tool in medicinal chemistry and drug discovery. researchgate.net The transformation of isocyanates can also lead to primary amines through hydrolysis, further extending their synthetic utility. smolecule.com
Several classic name reactions, including the Curtius, Hofmann, and Lossen rearrangements, produce isocyanates as key intermediates, underscoring their central role in the interconversion of functional groups. doubtnut.com The Curtius rearrangement, for example, converts an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles to form a range of amine derivatives. researchgate.net
Overview of Acyl Isocyanates as Reactive Intermediates
Acyl isocyanates are a specific subclass of isocyanates where the nitrogen atom is attached to a carbonyl group (RC(=O)N=C=O). This structural feature significantly enhances the electrophilic character of the isocyanate carbon, making acyl isocyanates exceptionally reactive intermediates. Their heightened reactivity makes them powerful reagents for acylation and for the synthesis of complex nitrogen-containing compounds. They readily react with nucleophiles to form derivatives such as N-acyl ureas (from amines) and N-acyl carbamates (from alcohols).
The synthesis of acyl isocyanates often involves the reaction of primary amides with oxalyl chloride. scholaris.ca Another prominent method is the Curtius rearrangement of acyl azides. smolecule.com Due to their high reactivity, acyl isocyanates are often generated in situ and used immediately in subsequent reactions without isolation. This approach is common in the synthesis of N-acylureas, where the isocyanate intermediate is directly trapped by an amine. nih.gov
Research Landscape of Aromatic Acyl Isocyanates
Within the family of acyl isocyanates, the aromatic variants have attracted considerable research interest. Aromatic acyl isocyanates, such as benzoyl isocyanate and its substituted derivatives, serve as versatile building blocks in organic synthesis. Their research landscape is particularly rich in the area of cycloaddition reactions. They can participate as dienophiles or dipolarophiles in reactions like the Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar cycloadditions, providing access to a wide array of heterocyclic structures. bozok.edu.trlibretexts.orgnumberanalytics.com For example, the reaction of aromatic acyl isocyanates with imines can lead to the formation of 1,3,5-oxadiazin-4-ones.
Furthermore, aromatic acyl isocyanates are key intermediates in the synthesis of biologically active compounds. Substituted benzoyl isocyanates are precursors to insecticides and other agrochemicals. The reactivity of the aromatic ring, combined with the isocyanate functionality, allows for the construction of complex molecular architectures found in pharmaceuticals. smolecule.com For example, N-benzoyl-2-hydroxybenzamides, which possess antiprotozoal activity, can be synthesized using benzoyl isocyanate derivatives. nih.gov
Scope and Focus of Research on 2-Methoxybenzoyl Isocyanate
This compound is an aromatic acyl isocyanate distinguished by a methoxy (B1213986) group at the ortho-position of the benzene (B151609) ring. While the general reactivity patterns of aromatic acyl isocyanates provide a framework for understanding its chemical behavior, specific research focused exclusively on this compound is not as extensively documented as for its para-substituted isomer (4-methoxybenzoyl isocyanate). smolecule.comvulcanchem.com
The primary information available for this compound is related to its identity and basic chemical properties, which are provided by chemical suppliers for research and development purposes. aksci.com Its synthesis would logically start from its corresponding acyl chloride, 2-methoxybenzoyl chloride, a commercially available reagent used to introduce the 2-methoxybenzoyl moiety into molecules.
The presence of the methoxy group at the ortho-position is expected to influence the compound's reactivity through both steric and electronic effects. The lone pairs on the oxygen atom can donate electron density to the aromatic ring, potentially modulating the electrophilicity of the isocyanate group. Simultaneously, the steric bulk of the ortho-substituent may affect the approach of nucleophiles. However, detailed kinetic or mechanistic studies quantifying these effects for this compound are limited in publicly accessible literature. Its role is primarily as a potential chemical intermediate, with its specific applications and unique reactivity profile representing an area for further investigation.
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 3998-27-4 | aksci.com, |
| Molecular Formula | C₉H₇NO₃ | aksci.com |
| Molecular Weight | 177.16 g/mol | aksci.com |
| Purity | ≥95% | aksci.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methoxybenzoyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c1-13-8-5-3-2-4-7(8)9(12)10-6-11/h2-5H,1H3 |
InChI Key |
PQTGVZNCAVVCPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxybenzoyl Isocyanate
Classical Phosgenation Routes and Their Mechanistic Considerations
The use of phosgene (B1210022) and its derivatives represents a traditional and industrially significant method for the production of isocyanates. wikipedia.orgpoliuretanos.net This approach is characterized by its efficiency but also by the considerable hazards associated with the reagents involved.
The direct phosgenation of primary amides is a known route for the synthesis of acyl isocyanates. However, this reaction can be complicated by the dehydration of the amide to a nitrile. A more reliable variant involves the reaction of a carboxamide, such as 2-methoxybenzamide (B150088), with a phosgene equivalent like oxalyl chloride. wikipedia.orggoogle.com This method is particularly effective when the amide is first converted to its hydrohalide salt. google.com
The reaction proceeds by reacting the salt of a carboxamide with oxalyl chloride, followed by heating. google.com For instance, the synthesis of p-methoxybenzoyl isocyanate was successfully achieved by reacting p-methoxybenzamide with oxalyl chloride in 1,2-dichloroethane (B1671644), followed by heating the reaction mixture. google.com This process yields the desired acyl isocyanate and gaseous byproducts.
Table 1: Synthesis of p-Methoxybenzoyl Isocyanate via Oxalyl Chloride
| Precursor | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |
| p-Methoxybenzamide | Oxalyl Chloride | 1,2-Dichloroethane | Heat at 39°-43° C for 3 hours | p-Methoxybenzoyl isocyanate | 38.4% | google.com |
On an industrial scale, the synthesis of isocyanates via phosgenation is a well-established but highly regulated process due to the extreme toxicity of phosgene. wikipedia.orgacs.org Production is typically carried out in continuous-flow reactors using inert solvents, such as chlorinated aromatic hydrocarbons, which facilitate the removal of excess phosgene and the byproduct hydrogen chloride. poliuretanos.netuni-miskolc.hu While the large-scale production of commodity isocyanates like MDI and TDI from amines is common, the principles apply to the synthesis of specialty acyl isocyanates. poliuretanos.netuni-miskolc.huadhesivesmag.com Process enhancements focus on maximizing safety, improving yield, and minimizing waste through efficient recycling of unreacted phosgene and HCl. uni-miskolc.hu The search for phosgene-free alternatives is driven by the significant environmental and safety concerns associated with the traditional phosgene process. acs.orgadhesivesmag.comnih.gov
Phosgene-Mediated Synthesis from Amide Precursors
Phosgene-Free and Green Chemistry Approaches
In response to the hazards of phosgenation, several phosgene-free synthetic routes have been developed. The Curtius rearrangement stands out as a versatile and widely used method for preparing isocyanates from carboxylic acid derivatives. nih.govrsc.org
Discovered by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. testbook.comwikipedia.org This reaction is a cornerstone of isocyanate synthesis due to its reliability, mild conditions, and tolerance of a wide variety of functional groups. nih.govrsc.orgnih.gov The required acyl azide precursor is typically synthesized from a carboxylic acid or its corresponding acyl chloride. wikipedia.org For example, 2-methoxybenzoyl chloride can be reacted with an azide salt, such as sodium azide, to form 2-methoxybenzoyl azide. prepchem.com
Table 2: Representative Acyl Azide Synthesis
| Precursor | Reagent | Product | Reference |
| 4-methoxybenzoyl chloride | Sodium Azide | 4-methoxybenzoyl azide | core.ac.uk |
| 4-acetylamino-5-chloro-2-methoxy-benzoyl chloride | Sodium Azide | 4-acetylamino-5-chloro-2-methoxy-benzoyl azide | prepchem.com |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Acyl Azide | chem-station.com |
The mechanism of the Curtius rearrangement has been a subject of detailed study. nih.gov It was initially proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of nitrogen gas. nih.govtestbook.com However, extensive research and the absence of byproducts typical of nitrene insertion reactions suggest that the rearrangement occurs via a concerted mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted pathway, the migration of the R-group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the loss of the nitrogen molecule. wikipedia.org A key feature of this mechanism is the complete retention of the stereochemical configuration of the migrating R-group. nih.govchem-station.comnumberanalytics.com
The Curtius rearrangement is readily applicable to the synthesis of methoxy-substituted benzoyl isocyanates. The necessary precursors, methoxybenzoyl azides, can be prepared from their corresponding carboxylic acids or acyl chlorides. For example, 2-methoxybenzoic acid can be converted to its acyl chloride and subsequently reacted with sodium azide to yield 2-methoxybenzoyl azide. prepchem.com Alternatively, the hydrazide of the acid, 2-methoxy benzoic acid hydrazide, can be formed and then treated with nitrous acid to give the acyl azide. testbook.comiucr.org Upon gentle heating in an inert solvent, this acyl azide undergoes the Curtius rearrangement to afford 2-methoxybenzoyl isocyanate with the loss of nitrogen gas. testbook.comchem-station.com This method's compatibility with the methoxy (B1213986) group and its avoidance of harsh reagents make it an attractive route for the synthesis of this compound. uoa.gr
Mechanistic Pathways of the Curtius Rearrangement
Reactions with Oxalyl Dichloride from Benzamides
A common and effective method for the synthesis of acyl isocyanates, including this compound, involves the reaction of the corresponding benzamide (B126) with oxalyl dichloride. epo.orggoogle.com This reaction typically proceeds by treating 2-methoxybenzamide with oxalyl dichloride in an inert solvent, such as 1,2-dichloroethane. epo.org The reaction leads to the formation of the desired isocyanate along with the evolution of hydrogen chloride and carbon monoxide gases. prepchem.com
The general procedure involves adding oxalyl dichloride dropwise to a solution or suspension of the benzamide in a suitable solvent. prepchem.com The reaction mixture is then often heated to drive the reaction to completion. google.com For instance, one procedure describes the preparation of a related compound, 2-((cyclopropyl)methoxy)benzoyl isocyanate, by reacting 2-((cyclopropyl)methoxy)benzamide with oxalyl chloride in 1,2-dichloroethane to yield the crude product. epo.org While specific yield data for this compound via this exact method is not detailed in the provided search results, the analogous preparation of p-methoxybenzoyl isocyanate from p-methoxybenzamide and oxalyl chloride resulted in a yield of 89%. google.com
A variation of this method involves the pre-formation of the hydrochloride salt of the amide before the addition of oxalyl chloride. google.com This modification can sometimes lead to improved results, although it is not universally required. google.com
Table 1: Reaction Parameters for Isocyanate Synthesis from Benzamides using Oxalyl Dichloride
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 2-((cyclopropyl)methoxy)benzamide | Oxalyl chloride | 1,2-dichloroethane | Not specified | Crude product obtained | epo.org |
| p-Methoxybenzamide | Oxalyl chloride | Dichloromethane (B109758) | 39-43 °C | 89% | google.com |
| 2,6-Difluorobenzamide | Oxalyl chloride | Toluene (B28343) | Reflux | Not specified | prepchem.com |
Direct Conversion from Acyl Chlorides
Another important route to this compound is the direct conversion from its corresponding acyl chloride, 2-methoxybenzoyl chloride. molaid.comottokemi.com This method often involves the reaction of the acyl chloride with a source of the cyanate (B1221674) anion. One established procedure utilizes the condensation of the acyl chloride on sodium cyanate. molaid.com
The synthesis of the precursor, 2-methoxybenzoyl chloride, can be achieved by reacting 2-methoxybenzoic acid with a chlorinating agent like thionyl chloride or triphosgene (B27547) in a suitable solvent. nih.gov For example, refluxing 2-methoxybenzoic acid with thionyl chloride generates the acyl chloride. nih.gov
Once 2-methoxybenzoyl chloride is obtained, it can be converted to the isocyanate. While the search results mention the condensation of acyl chlorides on sodium cyanate as a general method for preparing acyl isocyanates, specific reaction conditions and yields for this compound were not explicitly found. molaid.com
Table 2: Precursor Synthesis for Acyl Chloride Route
| Starting Material | Reagent | Product | Reference |
| 2-Methoxybenzoic acid | Thionyl chloride | 2-Methoxybenzoyl chloride | nih.gov |
| 2-Methoxybenzoic acid | Triphosgene-C2H4Cl2 | 2-Methoxybenzoyl chloride |
Carbonylation Strategies
Carbonylation reactions represent a powerful tool in organic synthesis for the introduction of a carbonyl group. While direct carbonylation strategies to form this compound were not explicitly detailed in the search results, related carbonylation methods for the synthesis of isocyanates and their derivatives are well-documented. unibo.itunipr.itgoogle.com These strategies often involve the use of carbon monoxide (CO) or CO surrogates. unipr.it
Palladium-catalyzed carbonylation reactions are particularly prevalent. unipr.itdiva-portal.org For instance, the carbonylation of aryl halides in the presence of a suitable nitrogen source can lead to the formation of amides, which could then be converted to isocyanates as described in section 2.2.2. A process for synthesizing isocyanates from organic halides and metal cyanates catalyzed by a nickel(0) complex has also been developed. google.com
Another approach involves the carbonylation of amines. google.com For example, the reaction of an amine with carbon monoxide and sulfur, followed by alkylation, can produce thiocarbamates. google.com While not a direct route to this compound, these examples highlight the potential of carbonylation chemistry in accessing isocyanate precursors.
Other Emerging Methods (e.g., from carbamic acid intermediates)
Emerging synthetic routes to isocyanates are often focused on milder reaction conditions and avoiding hazardous reagents. One such method involves the dehydration of carbamic acid intermediates. scholaris.caorganic-chemistry.orgsmolecule.com Carbamic acids can be generated in situ from the corresponding amine and carbon dioxide. scholaris.caorganic-chemistry.org Subsequent dehydration, for instance using activated sulfonium (B1226848) reagents, yields the isocyanate. organic-chemistry.org This method has been successfully applied to the synthesis of various aryl isocyanates. organic-chemistry.org The decomposition of carbamic acids can be a pathway to form isocyanates, which are reactive intermediates for synthesizing ureas. smolecule.com
Another significant method for synthesizing isocyanates is the Curtius rearrangement. nih.gov This reaction proceeds through an acyl azide intermediate, which is typically formed from a carboxylic acid. nih.gov The acyl azide then rearranges upon heating to furnish the isocyanate. nih.gov This method is known for its mild conditions and wide applicability in the synthesis of complex molecules. nih.gov While a specific application to this compound was not found, the generality of the Curtius rearrangement suggests its potential applicability.
The thermal decomposition of carbamates is another phosgene-free method for isocyanate synthesis. mdpi.com This process, which can be carried out in either the gas or liquid phase, involves heating a carbamate (B1207046) ester to produce the isocyanate and an alcohol. mdpi.com
Fundamental Reactivity and Mechanistic Aspects of 2 Methoxybenzoyl Isocyanate
Nucleophilic Addition Reactions
The isocyanate group (–N=C=O) of 2-methoxybenzoyl isocyanate is a highly electrophilic functional group, making it susceptible to nucleophilic attack. This reactivity is the foundation for its use in the synthesis of a variety of important chemical structures. The carbon atom of the isocyanate group carries a partial positive charge, readily reacting with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and hydrazine (B178648) derivatives.
The reaction between this compound and amines is a rapid and generally high-yielding process that results in the formation of N-acyl ureas. This reaction is a cornerstone of isocyanate chemistry and proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to a zwitterionic intermediate that quickly rearranges to the stable urea (B33335) product. This process is typically exothermic and does not require catalysis. poliuretanos.net
Primary amines (R-NH₂) react readily with this compound to form N,N'-disubstituted acyl ureas. The lone pair of electrons on the nitrogen atom of the primary amine initiates the nucleophilic attack on the central carbon of the isocyanate group. Generally, primary amines are more reactive towards isocyanates than secondary amines, a factor attributed to less steric hindrance around the nitrogen atom. researchgate.net This reaction is a versatile method for synthesizing a wide array of urea derivatives, which are significant in medicinal chemistry and materials science. beilstein-journals.orgnih.gov The reaction is often carried out in an inert solvent, and the resulting urea often precipitates from the reaction mixture, allowing for easy isolation.
Table 1: Examples of Acyl Urea Synthesis from Primary Amines This table is for illustrative purposes and does not represent an exhaustive list.
| Primary Amine | This compound | Resulting Acyl Urea |
|---|---|---|
| Aniline | ✓ | N-(2-methoxybenzoyl)-N'-phenylurea |
| Cyclohexylamine | ✓ | N-(2-methoxybenzoyl)-N'-cyclohexylurea |
| Benzylamine | ✓ | N-benzyl-N'-(2-methoxybenzoyl)urea |
Secondary amines (R₂NH) also react with this compound to yield N,N,N'-trisubstituted acyl ureas. chemguide.co.uk The mechanism is analogous to that with primary amines, involving the nucleophilic attack of the secondary amine's nitrogen on the isocyanate carbon. researchgate.net While secondary amines are generally considered less reactive than primary amines due to increased steric bulk, they still participate effectively in this addition reaction. poliuretanos.netresearchgate.net The resulting trisubstituted ureas are valuable compounds in various chemical applications. The reaction conditions are similar to those for primary amines, typically involving an inert solvent at room temperature. beilstein-journals.org
Table 2: Reactivity of Secondary Amines in Urea Synthesis This table is for illustrative purposes and does not represent an exhaustive list.
| Secondary Amine | This compound | Resulting Acyl Urea |
|---|---|---|
| Diethylamine | ✓ | N-(2-methoxybenzoyl)-N',N'-diethylurea |
| Piperidine | ✓ | 1-(2-methoxybenzoyl)-3-piperidinecarboxamide |
| Morpholine | ✓ | 4-(2-methoxybenzoyl)morpholine-1-carboxamide |
The reaction of this compound with hydrazine derivatives leads to the formation of semicarbazides, also known as acyl ureas containing a nitrogen-nitrogen single bond. nih.gov For instance, substituted hydrazines react with benzoyl isocyanates in an anhydrous environment through a nucleophilic addition to yield semicarbazide (B1199961) derivatives. nih.gov This reaction has been utilized in the synthesis of novel compounds with potential biological activity. nih.gov The process is generally efficient, providing good yields of the target semicarbazide.
For example, N-2-methoxybenzoyl-N′-[5-(2′-nitrophenyl)-2-furoyl] semicarbazide was synthesized from the reaction of 5-(2'-nitrophenyl)-2-furoyl hydrazine with this compound, resulting in a 73.4% yield. nih.gov
This compound reacts with alcohols and phenols to form carbamates, also known as urethanes. poliuretanos.netmdpi.com This reaction involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the isocyanate. The reaction with alcohols is generally slower than with amines and often requires catalysis. poliuretanos.net The reactivity of the alcohol or phenol (B47542) is influenced by factors such as steric hindrance and the acidity of the hydroxyl proton. Primary alcohols are typically more reactive than secondary alcohols. kuleuven.be
In a specific example, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (2-methoxybenzoyl)carbamate was synthesized by reacting this compound with the corresponding alcohol in anhydrous tetrahydrofuran, achieving an 80% yield. mdpi.com
The kinetics of carbamate (B1207046) formation from the reaction of isocyanates with alcohols and phenols can be complex and are significantly influenced by the choice of catalyst. rsc.orgpsu.edu The reaction rate is dependent on the nature of the alcohol or phenol, the isocyanate, the solvent, and the catalyst. researchgate.net
Generally, the reaction can be catalyzed by both acids and bases. researchgate.net Tertiary amines and organometallic compounds, such as tin carboxylates, are common catalysts. rsc.orgpsu.edu Tertiary amine catalysts are thought to function through a concerted termolecular mechanism, while anionic catalysts, like alkoxides and phenolates, proceed via a stepwise mechanism involving the formation of an alcoholate or phenolate (B1203915) anion. rsc.orgpsu.edu The efficiency of base catalysts can be influenced by the ability of their conjugate acids to form hydrogen-bonded complexes. rsc.orgpsu.edu
The rate constant for carbamate formation (k₁) is often compared to the rate constants of subsequent reactions, such as allophanate (B1242929) formation (k₂). rsc.orgpsu.edu In the absence of a catalyst or in the presence of catalysts like common tertiary amines, k₁ is typically larger than k₂, leading to the carbamate as the dominant product, especially at equimolar ratios of isocyanate and alcohol/phenol. rsc.orgpsu.edu However, with certain catalysts like carboxylate or phenolate anions, the formation of subsequent products like isocyanurates can be favored. rsc.orgpsu.edu The temperature also plays a crucial role, with lower temperatures generally favoring selective carbamate formation. psu.edu
Secondary Amine Reactivity and Urea Synthesis
Reactions with Thiols: Thiocarbamate Formation
The reaction between this compound and thiols leads to the formation of thiocarbamates. This transformation is a specific example of the general reactivity of isocyanates towards sulfur nucleophiles. The electrophilic carbon atom of the isocyanate group is attacked by the nucleophilic sulfur atom of the thiol, resulting in the formation of a C-S bond and the corresponding thiocarbamate.
The reaction can be facilitated by the use of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This increases the rate of the nucleophilic attack on the isocyanate. For instance, cesium carbonate (Cs2CO3) has been used as a base in such reactions, promoting the formation of thiocarbamates at room temperature. rsc.org The general mechanism involves the deprotonation of the thiol by the base, followed by the nucleophilic addition of the resulting thiolate to the isocyanate. rsc.org
While free thiols are generally less nucleophilic than alcohols, the corresponding thiolate anions are excellent nucleophiles and react readily with isocyanates. rsc.org In some cases, the reaction can proceed efficiently without the need for a catalyst or solvent, highlighting the inherent reactivity of the isocyanate group towards thiols. researchgate.net The efficiency of thiocarbamate formation can also be influenced by the electronic properties of the substituents on both the isocyanate and the thiol.
Hydrolysis Pathways and By-product Formation
The hydrolysis of isocyanates, including this compound, is a significant reaction pathway, particularly in the presence of water. This process can lead to the formation of several by-products. The initial step in the hydrolysis of an isocyanate is the addition of water to the isocyanate group to form a carbamic acid intermediate. nih.gov
Carbamic acids are generally unstable and can decompose through two primary pathways:
Decarboxylation: The carbamic acid can lose carbon dioxide to form a primary amine. In the case of this compound, this would yield 2-methoxybenzamide (B150088). This amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.
Reaction with another isocyanate: The carbamic acid can react with another molecule of the isocyanate to form an anhydride, which is also unstable and can decompose.
The primary amine formed from the decarboxylation of the carbamic acid is nucleophilic and can react with the starting isocyanate to produce a urea derivative. nih.gov Therefore, the hydrolysis of this compound can lead to the formation of 2-methoxybenzamide and N,N'-bis(2-methoxybenzoyl)urea as by-products. The rate of hydrolysis and the distribution of by-products can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the hydrolysis of isocyanate adducts can be facilitated by the presence of an imidazole (B134444) and water, leading to the corresponding primary amine. google.com
Cycloaddition Reactions
This compound participates in various cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. These reactions are synthetically valuable for the construction of heterocyclic ring systems.
[4+2] Cycloadditions (Diels-Alder Type)
The Diels-Alder reaction is a cornerstone of organic synthesis, and its hetero-variant, the aza-Diels-Alder reaction, involves dienophiles or dienes containing a nitrogen atom. wikipedia.org this compound can act as a dienophile in [4+2] cycloaddition reactions, where it reacts with a 1,3-diene system. The isocyanate group provides the 2π-electron component for the cycloaddition.
These reactions are valuable for synthesizing six-membered heterocyclic compounds. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the diene and the dienophile. masterorganicchemistry.com
With Imines: Pyrimidinone Synthesis
The reaction of this compound with imines can lead to the formation of pyrimidinone derivatives through a formal [4+2] cycloaddition. psu.edu In this type of reaction, the imine can act as the four-atom component. The reaction is thought to proceed in a stepwise manner rather than a concerted pericyclic reaction. nih.gov The reaction of an isocyanate with an imine can also lead to the formation of other heterocyclic structures, and the final product often depends on the reaction conditions and the specific substrates used. For instance, the reaction of isocyanates with certain imines can yield β-lactams via a [2+2] cycloaddition, as seen in the Staudinger synthesis. organic-chemistry.org
With Furandiones: Pyrrolo[2,3-d]pyrimidines and 1,3-Oxazine-2,4-diones
The reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with aryl isocyanates, which are structurally related to this compound, has been shown to produce novel pyrrolo[2,3-d]pyrimidines and 1,3-oxazine-2,4-diones under different conditions. asianpubs.orgbozok.edu.tr These transformations involve [4+2] cycloaddition processes. The furandione can act as a precursor to a highly reactive α-oxoketene intermediate upon thermolysis, which then participates in the cycloaddition with the isocyanate. asianpubs.org The oxa-1,3-diene moiety within the furandione structure is capable of reacting with isocyanates in formal [4+2] cycloaddition processes, leading to the formation of these bicyclic heterocyclic systems. asianpubs.org
The reaction pathways can be complex and may involve decarboxylation and rearrangements following the initial cycloaddition. asianpubs.orgbozok.edu.tr The specific products formed are dependent on the reaction conditions, such as temperature and the stoichiometry of the reactants. asianpubs.org
Formation of Beta-Lactams (Azetidinones)
While the formation of β-lactams (azetidinones) is most famously achieved through the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis), isocyanates can also be involved in the synthesis of these four-membered rings. organic-chemistry.orgmdpi.com The reaction of an isocyanate with an alkene can lead to the formation of a β-lactam. Although less common than the Staudinger reaction, this method provides an alternative route to these important heterocyclic compounds. researchgate.net The synthesis of β-lactams is of significant interest due to their presence in a wide range of antibacterial agents. nih.gov
The reaction of isocyanates with electron-rich alkenes, for example, can proceed to give azetidinones. The mechanism of this formal [2+2] cycloaddition can be stepwise, involving a zwitterionic intermediate. The stereochemical outcome of the reaction is influenced by the nature of the substituents on both the isocyanate and the alkene.
Other Cycloaddition Modes (e.g., [2+2])
Beyond the more common [4+2] cycloadditions, isocyanates like this compound can participate in other cycloaddition modes, notably [2+2] cycloadditions. These reactions typically occur with alkenes, leading to the formation of four-membered β-lactam rings. The mechanism of the [2+2] cycloaddition of isocyanates is highly dependent on the electronic nature of the reacting partners. researchtrends.net
For instance, reactions involving highly electrophilic isocyanates, such as chlorosulfonyl isocyanate (CSI), with alkenes have been studied extensively. researchtrends.net These studies reveal that the reaction can proceed through two primary pathways:
Concerted Pathway : This pathway is favored for electron-deficient alkenes. researchtrends.net
Stepwise Pathway : For most alkenes, especially those that are electron-rich, the reaction proceeds via a stepwise mechanism involving a zwitterionic or diradical intermediate. researchtrends.net Evidence for a 1,4-diradical intermediate has been observed in the reaction of p-toluenesulfonyl isocyanate with certain alkenes. researchtrends.net The formation of a pre-equilibrium charge-transfer complex between the isocyanate and the alkene can also precede the cycloaddition. researchtrends.net
In the context of this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing benzoyl group creates a nuanced electronic profile. While specific studies on its [2+2] cycloadditions are not prevalent, it is expected to react with suitable alkenes to form N-acyl-β-lactams. Mechanochemically induced retro [2+2] cycloadditions have also been demonstrated for other isocyanate-derived structures like 1,2-diazetidinones, which generate an isocyanate and an imine upon mechanical activation. rsc.org
Oligomerization and Polymerization Pathways
This compound, like other isocyanates, can undergo self-addition reactions to form various oligomeric structures. smolecule.com These reactions are often competitive and can be controlled by catalysts, temperature, and stoichiometry.
A prominent reaction pathway for isocyanates is cyclotrimerization, which yields a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). nih.gov This exothermic reaction involves the head-to-tail linkage of three isocyanate molecules.
The generally accepted mechanism for the anionic cyclotrimerization is initiated by a nucleophilic catalyst. nih.gov The catalyst adds to the electrophilic carbon of the isocyanate group, forming an anionic intermediate. This intermediate then sequentially attacks two additional isocyanate molecules, ultimately leading to a ring-closing step that forms the thermodynamically stable isocyanurate ring and regenerates the catalyst. nih.govrsc.org The formation of isocyanurates is particularly important in the production of polyisocyanurate (PIR) foams, where these structures enhance thermal stability and flame retardancy compared to conventional polyurethanes. nih.gov
The selective formation of isocyanurates from isocyanates is highly dependent on the catalyst employed. rsc.org A wide array of catalysts can promote cyclotrimerization, and the choice of catalyst dictates the reaction rate and selectivity over competing reactions like dimerization or allophanate formation. psu.edupoliuretanos.com.br
Table 1: Catalysts for Isocyanate Cyclotrimerization
| Catalyst Type | Examples | Mechanism/Remarks |
|---|---|---|
| Carboxylates | Potassium acetate, Potassium 2-ethylhexanoate, Lithium salts | Act as pre-catalysts; react with isocyanate to form a more nucleophilic deprotonated amide species which is the true catalyst for anionic trimerization. nih.govgoogle.com |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), N,N-Dimethylcyclohexylamine | Generally weaker catalysts for trimerization compared to carboxylates. Can also catalyze urethane (B1682113) formation. rsc.orgpsu.edupoliuretanos.com.br |
| Organometallics | Tin carboxylates, Lead octoate, Manganese and Iron m-terphenyl (B1677559) complexes | Can catalyze both urethane formation and trimerization. Low-coordinate Mn(II) and Fe(II) complexes are shown to be efficient for aliphatic isocyanates. psu.edursc.org |
| Alkali Metal Phenolates/Alkoxides | Sodium phenolate, Potassium tert-butoxide | Strong nucleophiles that effectively initiate anionic polymerization. rsc.orgpsu.edu |
The catalytic activity is influenced by the catalyst's nucleophilicity, the solvent polarity, and the reaction temperature. psu.edu For instance, with catalysts like carboxylate anions, the rate of isocyanurate formation can be significantly higher than the rate of urethane formation, leading to the isocyanurate as the main product. rsc.org
In the presence of active hydrogen compounds, isocyanates can form products that can further react with another isocyanate molecule, leading to chain extension and cross-linking.
Allophanates : An allophanate is formed when an isocyanate reacts with the N-H bond of a previously formed urethane (carbamate) group. rsc.orgpsu.edu This reaction typically requires higher temperatures or specific catalysts, such as lithium salts or zinc acetylacetonate. google.comgoogleapis.com The formation of allophanate linkages introduces branching points in polyurethane networks, which can increase the cross-link density and modify the material's mechanical properties. googleapis.com The reaction is reversible at elevated temperatures. researchgate.net
Biurets : A biuret (B89757) is formed when an isocyanate reacts with the N-H bond of a urea linkage. researchgate.netwikipedia.org Since urea groups are formed from the reaction of an isocyanate with an amine or water, subsequent reaction with this compound would lead to a biuret structure. smolecule.comwikipedia.orgmdpi.com This process is analogous to allophanate formation and also serves as a method for creating cross-links in polyurea systems, enhancing their thermal and mechanical stability. mdpi.com Organic biurets can be prepared via the trimerization of certain isocyanates. wikipedia.org
Isocyanates can undergo a [2+2] self-cycloaddition to form a four-membered ring called a uretidione (or 1,3-diazetidine-2,4-dione). psu.eduresearchgate.net This dimerization is often an equilibrium reaction and can be a kinetic product, while the isocyanurate trimer is the thermodynamic product. nih.gov The formation of the uretidione is often reversible, and at higher temperatures, the dimer can dissociate back to the isocyanate monomers, which can then proceed to trimerize. psu.eduresearchgate.net This dimerization pathway can be a side reaction during isocyanurate formation. psu.edu
Polyurethanes and polyureas are polymers synthesized from the reaction of di- or poly-functional isocyanates with polyols and polyamines, respectively. nih.govtri-iso.commdpi.com As a monofunctional molecule, this compound cannot form a polymer on its own. However, it plays a crucial role in modifying and controlling polymer architecture.
Chain Termination/Molecular Weight Control : In a typical polyaddition reaction, adding this compound will cap the growing polymer chain. By reacting with a terminal hydroxyl (in polyurethane synthesis) or amine group (in polyurea synthesis), it prevents further chain propagation. This allows for precise control over the final molecular weight of the polymer.
Pendant Group Modification : this compound can be used to introduce the 2-methoxybenzoyl functional group as a pendant moiety onto a pre-existing polymer. For example, a polymer with hydroxyl or amine side groups can be chemically modified through reaction with the isocyanate. This grafting approach is a powerful tool for tailoring the surface properties, solubility, and other characteristics of the final material. usm.edu
The synthesis of polyurethanes can be performed in one-shot or prepolymer methods. mdpi.comutwente.nl In a prepolymer process, a polyol is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. utwente.nl this compound could then be used to react with a portion of these terminal NCO groups to modify the prepolymer's properties before the final curing step with a chain extender.
Dimerization to Uretidiones
Catalytic Interventions in this compound Reactions
The reactivity of this compound, a versatile building block in organic synthesis, can be significantly enhanced and directed through various catalytic methods. These interventions leverage different modes of activation to facilitate a range of chemical transformations. The primary catalytic strategies employed include Lewis acid catalysis, Lewis base catalysis, transition metal catalysis, and organocatalysis, each offering unique advantages in controlling reaction pathways and product selectivity.
Lewis Acid Catalysis
Lewis acid catalysis involves the use of electron-pair acceptors to increase the electrophilicity of a substrate. wikipedia.org In reactions involving this compound, Lewis acids activate the isocyanate group, rendering it more susceptible to nucleophilic attack.
Detailed research has shown that Lewis acidic boranes are effective catalysts for reactions with isocyanates. For instance, boron trichloride (B1173362) (BCl₃) can catalyze the decarbonylation of aryl isocyanates. nih.gov When 2-methoxyphenyl isocyanate is used as the starting material in the presence of catalytic BCl₃, it undergoes an intramolecular cyclization to form 2(3H)-benzoxazolone scaffolds in good yields. nih.gov Mechanistic studies suggest that the active catalyst is often a Brønsted acid adduct, such as H₂O→BCl₃, formed from the Lewis acid and trace amounts of water present in the reaction medium. nih.gov This adduct protonates the isocyanate, facilitating subsequent transformations.
Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and BCl₃ have also been employed to catalyze the amidation of indoles and the N-H insertion reactions of 2-alkynyl anilines with aryl isocyanates. cardiff.ac.uk The Lewis acid coordinates to the oxygen or nitrogen atom of the isocyanate, enhancing its electrophilic character and promoting reaction with various nucleophiles. wikipedia.orgcardiff.ac.uk
Table 1: Examples of Lewis Acid-Catalyzed Reactions with Aryl Isocyanates
| Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Methoxyphenyl isocyanate | BCl₃ | 2(3H)-Benzoxazolone | nih.gov |
| Aryl isocyanates & Unprotected indoles | BCl₃ (5 mol%) | N-carboxamidation products | cardiff.ac.uk |
Lewis Base Catalysis (e.g., N-Heterocyclic Carbenes, Amines)
Lewis base catalysis utilizes electron-pair donors to initiate reactions, often by acting as nucleophiles. This strategy is particularly effective for transformations involving isocyanates.
N-Heterocyclic Carbenes (NHCs) are a prominent class of Lewis base catalysts. ehu.es These stable carbenes are highly nucleophilic and can attack the electrophilic carbon of the isocyanate group. nih.gov This mode of activation is famously associated with "umpolung" or polarity reversal, where an electrophilic center is converted into a nucleophilic one, as seen in the NHC-catalyzed benzoin (B196080) reaction with aldehydes. nih.govnih.gov In the context of isocyanates, NHCs have been tested as catalysts for reactions such as hydroboration. researchgate.net While a range of Lewis basic carbon species were tested, NHCs were found to be less active than carbodiphosphoranes for carbodiimide (B86325) hydroboration but did show some activity towards isocyanate hydroboration. researchgate.net
Amines , particularly tertiary amines, are widely used as Lewis base catalysts in isocyanate chemistry. l-i.co.uk A well-documented example is the use of triethylamine (B128534) (Et₃N) hydroiodide to catalyze the coupling of aryl isocyanates with epoxides to synthesize 2-oxazolidinones. nih.gov In this bifunctional catalytic system, the amine facilitates the reaction, leading to the desired heterocyclic products efficiently and without byproducts. nih.gov Amine catalysts are also fundamental in industrial processes, such as the formation of polyurethanes from isocyanates and polyols. l-i.co.uk
Table 2: Lewis Base Catalysis in Isocyanate Reactions
| Catalyst Type | Specific Catalyst | Reaction | Product Type | Reference |
|---|---|---|---|---|
| Amine | Et₃N hydroiodide | Coupling of aryl isocyanates and epoxides | 2-Oxazolidinones | nih.gov |
Transition Metal Catalysis (e.g., Rhodium-catalyzed cycloadditions)
Transition metals, particularly rhodium, are powerful catalysts for complex cycloaddition reactions involving isocyanates. These reactions are highly valuable for constructing intricate heterocyclic frameworks in a single, atom-economical step. mdpi.com
Rhodium(I)-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes have been developed to produce substituted indolizinones and quinolizinones. nih.govnih.gov The proposed catalytic cycle typically begins with the coordination of the alkyne and isocyanate to a Rh(I) complex. nih.gov This is followed by oxidative cyclization to form a rhodacycle intermediate, which then undergoes further insertions and reductive elimination to yield the final heterocyclic product. nih.gov
In addition to [2+2+2] cycloadditions, rhodium catalysts are effective in other cyclization reactions. For instance, the rhodium-catalyzed reaction of 2-alkynylanilines with isocyanates provides a direct route to indole-3-carboxamides. These methods highlight the versatility of transition metal catalysis in activating the relatively modest basicity of isocyanates for participation in sophisticated multi-component reactions. nih.gov
Table 3: Examples of Rhodium-Catalyzed Reactions Involving Isocyanates
| Reaction Type | Reactants | Catalyst System | Product Scaffold | Reference |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | Alkenyl isocyanates + Alkynes | [Rh(ethylene)₂Cl]₂ / P(4-OMe-C₆H₄)₃ | Indolizinones/Quinolizinones | nih.gov |
| [2+2+2] Cycloaddition | Terminal alkynes + Alkenyl isocyanates | Rh(I)/phosphoramidite (B1245037) complex | Indolizidine/Quinolizidine | nih.gov |
Organocatalysis
Organocatalysis is a broad field of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. mdpi.comacs.org It is often considered a "green" alternative to metal-based catalysis. rsc.org This category encompasses the Lewis base catalysts discussed previously, such as amines and N-Heterocyclic Carbenes, but also includes other catalyst types like thioureas and chiral amino acids that operate through different activation modes (e.g., hydrogen bonding). mdpi.com
A clear example of organocatalysis in isocyanate chemistry is the triethylamine (Et₃N) hydroiodide-catalyzed synthesis of 2-oxazolidinones from epoxides and aryl isocyanates. nih.gov The catalyst, a simple and inexpensive organic salt, acts as a bifunctional agent to facilitate the reaction. nih.gov The importance of the organocatalyst is demonstrated by the observation that the reaction yields only a small amount of product in its absence. nih.gov The evolution of organocatalysis has provided a diverse toolkit for activating substrates, with applications ranging from asymmetric synthesis to the construction of complex molecular architectures. mdpi.comacs.org
Advanced Synthetic Applications of 2 Methoxybenzoyl Isocyanate As a Molecular Building Block
Construction of Urea (B33335) and Carbamate (B1207046) Scaffolds
The isocyanate functionality is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity is harnessed for the efficient synthesis of urea and carbamate derivatives, which are prevalent motifs in medicinal chemistry and materials science.
Symmetrical and Unsymmetrical Urea Derivatives
The reaction between an isocyanate and an amine is a fundamental and highly efficient method for the formation of the urea linkage. rsc.org 2-Methoxybenzoyl isocyanate reacts cleanly with primary and secondary amines to yield unsymmetrical N,N'-disubstituted ureas. This transformation typically proceeds without the need for a catalyst and occurs under mild conditions, making it a highly practical synthetic tool. rsc.orgepo.org
A specific application involves the reaction of this compound with cyclic amines. For instance, its reaction with endo-3-aminotropane produces the corresponding N-substituted benzoylurea (B1208200) derivative in a straightforward manner. epo.org This highlights the utility of the isocyanate as a molecular building block for incorporating the 2-methoxybenzoyl moiety into more complex, biologically relevant scaffolds. epo.org
| Reactant 1 | Reactant 2 | Product |
| This compound | endo-3-aminotropane | N-[[[8-methyl-8-azabicyclo[3.2.1]octan-3-yl]amino]carbonyl]-2-methoxybenzamide |
Table 1: Synthesis of an Unsymmetrical Urea Derivative from this compound. epo.org
Furthermore, aroyl isocyanates can react with hydrazines to form the corresponding semicarbazide (B1199961) derivatives, which are structural analogues of ureas. mdpi.com
N-Substituted Carbamoyl (B1232498) Derivatives
In a similar fashion to urea formation, this compound serves as a precursor for N-substituted carbamoyl derivatives, specifically carbamates (urethanes), through its reaction with alcohols and phenols. rsc.org This reaction involves the nucleophilic attack of the hydroxyl group onto the electrophilic carbon of the isocyanate, yielding the carbamate linkage.
The synthesis of carbamates from isocyanates is a well-established and versatile transformation in organic chemistry. organic-chemistry.org While the reaction can proceed thermally, it is often accelerated by catalysts. rsc.org The reactivity and product distribution can be influenced by the choice of catalyst, with some promoting carbamate formation over subsequent reactions like allophanate (B1242929) formation. rsc.org The reaction of this compound with a diverse range of alcohols or phenols provides direct access to O-alkyl/O-aryl 2-methoxybenzoylcarbamates, which are valuable intermediates in pharmaceutical and agrochemical research. enamine.net
Synthesis of Nitrogen-Containing Heterocyclic Ring Systems
Beyond the synthesis of acyclic structures, this compound is a key component in cycloaddition and cyclocondensation reactions for building various nitrogen-containing heterocycles. The acyl isocyanate moiety can act as a synthon providing multiple atoms for the final ring structure.
Pyrimidinone Scaffolds
Pyrimidinone cores are significant pharmacophores, and their synthesis can be achieved using isocyanate-based strategies. One advanced method involves the Rh(III)-catalyzed C-H amidation of enamides with isocyanates, which can be followed by cyclodehydration to furnish pyrimidin-4-one heterocycles. nih.gov This protocol allows for the direct coupling of readily available enamides and isocyanates, including aroyl isocyanates like this compound, to construct the pyrimidinone framework in a single step under appropriate high-temperature conditions. nih.gov
An alternative strategy employs the reaction of isocyanates with enamines. researchgate.net In the presence of a base, isocyanates react with enaminoketones to produce 2(1H)-pyrimidinones. researchgate.net This reaction proceeds via a formal aza-Diels-Alder type mechanism where the enamine acts as the diene component and the isocyanate as the dienophile. rsc.orgpsu.edu This methodology offers a pathway to pyrimidinone derivatives from this compound and appropriately substituted enamines.
Oxazine and Pyrrolopyrimidine Rings
Oxazine Rings
The construction of 1,3-oxazine rings can be accomplished through cycloaddition reactions involving acyl isocyanates. Acyl isocyanates can react with trimethylsilylketene to generate 4-trimethylsiloxy-1,3-oxazin-6-ones, which are themselves versatile intermediates for further transformations, such as Diels-Alder reactions. researchgate.net
Furthermore, hetero-Diels-Alder reactions provide a powerful route to six-membered heterocycles. beilstein-journals.org Acyl isocyanates like this compound can function as heterodienophiles in [4+2] cycloadditions with suitable dienes. For example, the reaction of isocyanates with conjugated enamines or similar 1-azadienes can lead to the formation of dihydropyrimidine (B8664642) or oxazine-type structures, depending on the specific reactants and reaction pathways. rsc.orgpsu.edu
Pyrrolopyrimidine Rings
Pyrrolopyrimidines, also known as 7-deazapurines, are an important class of heterocycles due to their structural relationship to nucleosides. asianpubs.org An efficient synthesis of the pyrrolo[3,2-d]pyrimidine skeleton has been developed utilizing the reaction of aromatic isocyanates with a specifically designed iminophosphorane derived from a substituted pyrrole (B145914). koreascience.kr In this sequence, the iminophosphorane reacts with the isocyanate to form a carbodiimide (B86325) intermediate in situ. This intermediate subsequently undergoes an intramolecular cyclization, followed by the addition of an amine or phenol (B47542), to furnish the desired 2-substituted-4-oxo-pyrrolo[3,2-d]pyrimidine derivative. koreascience.kr This methodology is general for aromatic isocyanates and thus applicable to this compound for the construction of these fused heterocyclic systems. koreascience.kr The foundational reactivity of isocyanates with the pyrrole ring itself also serves as a basis for building such fused systems. acs.org
β-Lactam Ring Systems
The β-lactam (2-azetidinone) ring is the core structural feature of a major class of antibiotics. One of the most direct methods for its synthesis is the [2+2] cycloaddition between an alkene and an isocyanate. encyclopedia.pub Acyl isocyanates, such as this compound, are suitable partners in this reaction. researchgate.net
The alkene-isocyanate cycloaddition affords N-acyl-β-lactams with high regio- and stereoselectivity, depending on the nature of the alkene substrate. nih.gov The reaction is believed to proceed through a concerted suprafacial mechanism, although stepwise pathways involving zwitterionic intermediates have also been proposed, particularly with highly reactive partners. rsc.orgnih.gov This method provides a powerful and convergent route to complex β-lactam structures, allowing for the direct installation of the N-(2-methoxybenzoyl) group onto the lactam nitrogen. researchgate.net The reactivity of the alkene is a key factor, with electron-rich alkenes generally performing better in this cycloaddition. nih.gov
Other Heterocyclic Derivatives
This compound serves as a versatile electrophilic reagent for the synthesis of a variety of heterocyclic systems beyond those previously discussed. Its reaction with nucleophiles containing a second reactive site often initiates a tandem addition-cyclization sequence, providing efficient access to fused and unfused heterocycles.
A notable application is in the synthesis of substituted benzamides which are themselves precursors or final products with significant biological interest. For instance, the reaction of this compound with amino-containing bicyclic compounds leads to complex urea derivatives. A specific example is its reaction with endo-3-aminotropane, which yields endo-N-[[[8-methyl-8-azabicyclo[3.2.1]octan-3-yl]amino]carbonyl]-2-methoxybenzamide epo.org. This reaction proceeds by the nucleophilic attack of the primary amine on the central carbonyl carbon of the isocyanate group.
Furthermore, the isocyanate moiety is a key synthon for building quinazolinone and benzimidazolone cores. organic-chemistry.orgrsc.org The general strategy involves the reaction of the isocyanate with an ortho-functionalized aniline, such as a 2-aminobenzamide (B116534) or a 2-aminobenzylamine. The initial reaction forms a urea intermediate, which then undergoes intramolecular cyclization to form the heterocyclic ring system. For example, reacting this compound with a 2-aminobenzamide derivative can lead to the formation of a quinazoline-2,4-dione structure after cyclization. koreascience.krresearchgate.net These heterocyclic motifs are prevalent in medicinal chemistry and materials science.
Table 1: Synthesis of Heterocyclic Derivatives from this compound
| Reactant | Resulting Product Structure | Heterocyclic Class | Reference |
|---|---|---|---|
| endo-3-Aminotropane | endo-N-[[[8-methyl-8-azabicyclo[3.2.1]octan-3-yl]amino]carbonyl]-2-methoxybenzamide | Urea Derivative | epo.org |
| 2-Aminobenzamides | N-substituted Quinazoline-2,4-dione derivative | Quinazolinedione | koreascience.krresearchgate.net |
Role in Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netrsc.org Isocyanates are powerful components in MCRs due to the electrophilicity of the cumulene system. nih.gov this compound can participate as a key building block in such transformations.
A prominent example of an isocyanate-based MCR is the Ugi four-component reaction, which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov While the classic Ugi reaction uses a carboxylic acid, variations exist where other components can be used.
More directly, this compound can participate in isocyanide-based MCRs that explicitly use an isocyanate as one of the primary components. For example, a one-pot, three-component synthesis has been reported involving the reaction of an alkyl or aryl isocyanide and a dialkyl acetylenedicarboxylate (B1228247) in the presence of an aryl isocyanate (such as phenyl isocyanate). arkat-usa.org This reaction proceeds spontaneously to form highly substituted 2-imino-2,5-dihydro-1H-pyrrole-5-one derivatives. In this context, this compound can serve as the isocyanate component, introducing the 2-methoxybenzoyl group onto the pyrrole nitrogen atom. The reaction is believed to proceed through a zwitterionic intermediate formed from the isocyanide and the acetylenedicarboxylate, which is then trapped by the isocyanate. arkat-usa.org
Table 2: Example of a Three-Component Reaction Strategy
| Component 1 | Component 2 | Component 3 (Isocyanate) | Resulting Heterocyclic Core | Reference |
|---|---|---|---|---|
| Isocyanide (e.g., Cyclohexyl isocyanide) | Dialkyl acetylenedicarboxylate (e.g., DMAD) | Phenyl Isocyanate* | 2-(Imino)-5-oxo-1-phenyl-1H-pyrrole derivative | arkat-usa.org |
*this compound can be used in place of phenyl isocyanate to generate the corresponding N-(2-methoxybenzoyl) substituted product.
Precursor for Complex Molecular Architectures (e.g., in natural product synthesis efforts)
The strategic use of this compound extends to the assembly of complex molecular scaffolds, including those found in natural products. nih.govrsc.orgbeilstein-journals.org Its ability to introduce a protected ortho-phenolic group and a reactive handle for cyclization makes it a valuable precursor in total synthesis.
A significant area where this utility is demonstrated is in the synthesis of indolo[2,1-b]quinazoline-based alkaloids, such as tryptanthrin (B1681603). rsc.orgsci-hub.se Tryptanthrin and its derivatives are natural products that exhibit a wide range of biological activities, including antitumor and antimicrobial properties. sci-hub.senih.gov The core structure of tryptanthrin is an indolo[2,1-b]quinazoline-6,12-dione.
Synthetic routes to the tryptanthrin skeleton often involve the condensation and cyclization of isatin (B1672199) derivatives or the reaction of isatoic anhydrides with various partners. rsc.orgsci-hub.se The quinazolinone portion of the molecule can be constructed using isocyanate chemistry. A plausible disconnection of the tryptanthrin skeleton suggests that a precursor like 2-aminobenzaldehyde (B1207257) or a related species could react with this compound (or its corresponding acid chloride/acyl azide) to form an amide or urea, followed by cyclization to build the quinazolinone ring system. Subsequent transformations would then form the fused indole (B1671886) ring. The methoxy (B1213986) group can serve as a stable protecting group for a phenol, which might be a key functionality in more complex analogues of the natural product. The use of such building blocks is critical in developing scalable and convergent syntheses of these intricate molecular architectures. rsc.org
Table 3: Application as a Precursor in Complex Synthesis
| Target Molecular Architecture | Key Synthetic Strategy | Role of Isocyanate Functionality | Representative Precursors | Reference |
|---|
Mechanistic and Theoretical Investigations of 2 Methoxybenzoyl Isocyanate Reactions
Computational Chemistry Studies (e.g., DFT Calculations)
Computational chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of chemical reactions at a molecular level. mt.com For isocyanates, DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates, and determine the energy barriers associated with different reaction pathways. nih.govacs.orgrsc.orgacs.org
DFT studies have been effectively employed to map the reaction pathways of isocyanates. For instance, in reactions involving the closely related 2-methoxyphenyl isocyanate, computational analysis has been crucial for understanding its intramolecular cyclization. A notable example is the BCl₃-assisted reaction where 2-methoxyphenyl isocyanate undergoes cyclization to form 2(3H)-benzoxazolone scaffolds, which are significant in medicinal chemistry. nih.govresearchgate.net
The proposed mechanism, supported by DFT calculations, involves the activation of the isocyanate by a catalyst. In the case of BCl₃ catalysis, studies suggest that the active catalyst is often a Brønsted acid adduct formed with trace water (H₂O→BCl₃). nih.gov The reaction can then proceed through several competitive catalytic cycles. DFT calculations help identify the structures of transition states (TS), which represent the highest energy point along a reaction coordinate, connecting reactants to intermediates or products. nih.gov For the intramolecular cyclization of 2-methoxyphenyl isocyanate, calculations reveal the precise geometric arrangements of atoms in the transition state, clarifying how the new bonds are formed. nih.govresearchgate.net
A key advantage of DFT calculations is the ability to determine the relative energies of reactants, intermediates, transition states, and products. nih.gov This energetic analysis helps to identify the most favorable reaction channel. For the decarbonylation of phenyl isocyanate catalyzed by BCl₃, a model system for 2-methoxybenzoyl isocyanate, DFT calculations (at the SMD/M06-2X-D3/def2-TZVP//SMD/M06-2X/6-31G(d) level of theory) have been used to compare different catalytic pathways. nih.gov
These calculations show that a Lewis acid-assisted Brønsted acid (LBA) pathway is often energetically more favorable than a direct Lewis acid activation pathway. nih.gov The relative free energies (and potential energies) provide a quantitative measure of the reaction's feasibility.
Table 1: DFT Computed Relative Energies for Phenyl Isocyanate Reaction with BCl₃ Catalyst (Data adapted from a study on phenyl isocyanate, serving as a model for this compound) nih.gov
| Species | Description | Relative Free Energy (kcal/mol) |
| 1 + H₂O + BCl₃ | Separated Reactants | 0.0 |
| TS¹ | Transition State for H₂O→BCl₃ adduct formation | +9.9 |
| 5 | H₂O→BCl₃ adduct (active catalyst) | -9.9 |
| TS² | Transition State for protonation of isocyanate | +15.5 |
| 7 | Protonated isocyanate intermediate | +11.1 |
| TS³ | Transition State for H₂O attack | +24.4 |
| 10 | Tetrahedral intermediate | +1.3 |
This table is for illustrative purposes based on a model system. The values represent the calculated energy profile for a specific reaction pathway.
The solvent can significantly influence reaction mechanisms and rates. Computational models, such as the Solvation Model based on Density (SMD), are used to incorporate solvent effects into DFT calculations. nih.gov These models simulate the bulk electrostatic and non-electrostatic interactions between the solute and the solvent.
For isocyanate reactions, studies have shown that the polarity of the solvent can alter the energy barriers and the stability of charged or polar intermediates. nih.gov For example, the reaction of 2-methoxyphenyl isocyanate with BCl₃ was studied computationally in dichloromethane (B109758) (CH₂Cl₂), and the solvent model was essential for obtaining results that correlate well with experimental observations. nih.gov The choice of solvent can determine whether a reaction proceeds through an ionic or a non-ionic pathway.
Energetic Analysis of Reaction Channels
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on how fast a reaction proceeds. For isocyanate reactions, determining the reaction order, rate constants, and activation energies is crucial for process optimization and mechanistic understanding. nih.govmdpi.com The rate of reaction is often determined by monitoring the concentration of the isocyanate group (-NCO) over time. nih.gov
The reactivity of isocyanates is influenced by the electronic nature of their substituents. The methoxy (B1213986) group (-OCH₃) in the ortho position of this compound is expected to influence the electrophilicity of the isocyanate carbon through both inductive and resonance effects. Kinetic data from related systems, such as the dimerization of phenyl isocyanate or the polymerization of diisocyanates, provide a framework for understanding these effects. For example, the dimerization of phenyl isocyanate catalyzed by tributylphosphine (B147548) in toluene (B28343) was found to follow pseudo-second-order kinetics. sci-hub.st
Table 2: Example Kinetic Data from Studies of Various Isocyanate Reactions
| Isocyanate System | Method | Catalyst | Rate Constant / Activation Energy (Ea) | Reference |
| Phenyl Isocyanate Dimerization | Titration | Tributylphosphine | k_f = 1.08 x 10⁻³ L²·mol⁻²·s⁻¹ (at 35°C) | sci-hub.st |
| Phenyl Isocyanate + 1-Naphthol | In-situ FT-IR | None | E_a = 55.3 kJ·mol⁻¹ | researchgate.net |
| HDI + Macrodiol | Titration | Autocatalytic | E_a = 11.6 kJ·mol⁻¹ | nih.gov |
| Rigid Polyurethane Foam Formation | TGA/DSC (Kissinger method) | N/A | E_a ≈ 80-120 kJ·mol⁻¹ (degradation) | mdpi.com |
Note: This table presents data from different isocyanate systems to illustrate the range of kinetic parameters and is not specific to this compound.
Spectroscopic Monitoring of Reaction Progress (e.g., FTIR, NMR)
Real-time monitoring of chemical reactions is essential for understanding mechanisms and kinetics. researchgate.netjasco-global.com Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. researchgate.net
In-situ FTIR spectroscopy is particularly well-suited for monitoring isocyanate reactions due to the strong and distinct absorption band of the isocyanate group (-N=C=O). mt.com This characteristic asymmetric stretching vibration appears in a relatively clear region of the mid-infrared spectrum, typically around 2275–2240 cm⁻¹. researchgate.netpaint.org The progress of a reaction involving this compound can be quantitatively followed by measuring the decrease in the intensity of this peak over time. researchgate.netrsc.org Concurrently, the appearance of new bands, such as the C=O stretching of a urethane (B1682113) (~1715 cm⁻¹) or urea (B33335) group, and the N-H bending of an amide II band (~1520 cm⁻¹), can be monitored to track product formation. paint.org
NMR spectroscopy provides detailed structural information about reactants, intermediates, and products in solution. nih.gov For reactions of this compound, ¹H and ¹³C NMR can be used to follow the disappearance of signals corresponding to the isocyanate and the appearance of new signals for the product. rsc.org For example, in the reaction with an amine to form a urea, ¹H NMR would show the appearance of N-H proton signals, and the chemical shifts of the aromatic and methoxy (-OCH₃) protons would change upon conversion. rsc.org Similarly, ¹³C NMR would show the disappearance of the isocyanate carbon signal (typically ~120-130 ppm) and the appearance of a new carbonyl carbon signal for the urea product (~153 ppm). rsc.org
Isotopic Labeling Studies for Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. uni-miskolc.hu By replacing an atom (e.g., ¹²C, ¹⁴N, ¹⁶O) with one of its isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), its position in the products can be determined using mass spectrometry or NMR spectroscopy.
While specific isotopic labeling studies on this compound are not widely documented, research on other isocyanates demonstrates the utility of this method.
Nitrogen-15 (¹⁵N) Labeling: In the phosphane-catalyzed oligomerization of aliphatic isocyanates, experiments with ¹⁵N-labeled isocyanate were combined with ³¹P and ¹³C NMR to identify a cyclic intermediate containing a P-N bond, leading to a revised reaction mechanism. nih.gov
Oxygen-18 (¹⁸O) Labeling: The thermal rearrangement of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide to the corresponding isocyanate was investigated using ¹⁸O labeling to track the movement of the oxygen atom. psu.edu The results showed that the rearrangement proceeds with an exchange of oxygen atoms between nitrile oxide molecules, suggesting a polymerization-decomposition pathway rather than a simple intramolecular shift. psu.edu
Carbon-13 (¹³C) Labeling: In the synthesis of ¹¹C-labeled ureas, DFT calculations supported a mechanism proceeding through a carbon-11 (B1219553) labeled isocyanate intermediate, which is crucial for the development of PET tracers. researchgate.net
Structure Reactivity and Structure Selectivity Relationships in 2 Methoxybenzoyl Isocyanate Derived Systems
Influence of Electronic and Steric Properties of Co-reactants on Reaction Outcomes
The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. The outcomes of its reactions are profoundly influenced by the electronic and steric nature of the nucleophilic co-reactant. The 2-methoxy group on the benzoyl moiety acts as an electron-donating group through resonance, which slightly reduces the electrophilicity of the isocyanate carbon compared to an unsubstituted benzoyl isocyanate or one with an electron-withdrawing group (e.g., a nitro group). libretexts.org
Electronic Effects: The nucleophilicity of the co-reactant is a primary determinant of reaction rate. Stronger nucleophiles, such as primary amines, react more rapidly with the isocyanate than weaker nucleophiles like alcohols or secondary amines. In competitive scenarios, 2-methoxybenzoyl isocyanate will selectively react with the more nucleophilic species. For instance, in a mixture of an amine and an alcohol, the formation of the corresponding urea (B33335) derivative is generally favored over the urethane (B1682113). The electronic properties of the nucleophile, governed by its substituents, fine-tune this reactivity.
Steric Effects: Steric hindrance in the nucleophile can dramatically alter reaction outcomes. researchgate.net Bulky nucleophiles, such as tertiary-butylamine or isopropanol, will react more slowly than their less hindered counterparts, methylamine (B109427) and methanol. Extreme steric hindrance can prevent the reaction altogether or necessitate harsher conditions. The ortho-position of the methoxy (B1213986) group in this compound also contributes a degree of steric shielding to the reactive isocyanate center, potentially influencing the approach trajectory of the nucleophile. In reactions with complex molecules, this can lead to significant diastereoselectivity.
The table below illustrates the expected relative reactivity of this compound with various nucleophiles, considering both electronic and steric factors.
| Co-reactant (Nucleophile) | Key Property | Expected Relative Rate | Primary Product |
| Methylamine | Strong nucleophile, low steric hindrance | Very Fast | N-methyl-N'-(2-methoxybenzoyl)urea |
| tert-Butylamine | Strong nucleophile, high steric hindrance | Slow | N-(tert-butyl)-N'-(2-methoxybenzoyl)urea |
| Aniline | Weaker nucleophile (aromatic), low steric hindrance | Moderate | N-phenyl-N'-(2-methoxybenzoyl)urea |
| Methanol | Moderate nucleophile, low steric hindrance | Moderate to Slow | Methyl (2-methoxybenzoyl)carbamate |
| Isopropanol | Moderate nucleophile, moderate steric hindrance | Slow | Isopropyl (2-methoxybenzoyl)carbamate |
| Water | Weak nucleophile | Very Slow (uncatalyzed) | Hydrolyzes to 2-methoxybenzamide (B150088) + CO₂ smolecule.com |
Diastereoselective and Enantioselective Transformations
Achieving stereocontrol in reactions involving this compound is a key objective for synthesizing complex, chiral molecules. This is typically accomplished through the use of chiral catalysts or by reacting the isocyanate with a chiral co-reactant, leading to diastereoselective or enantioselective outcomes.
Diastereoselective Reactions: When this compound reacts with a chiral nucleophile containing a pre-existing stereocenter, two diastereomeric products can be formed. The inherent steric and electronic features of both reactants can create a preference for the formation of one diastereomer over the other. For example, the reaction with a chiral amino alcohol could preferentially form one diastereomeric urea due to steric clashing that disfavors one of the transitional states.
Enantioselective Transformations: Generating a new stereocenter with high enantioselectivity requires a chiral influence, most commonly from a catalyst. Transition-metal catalysis, particularly with rhodium and palladium, has proven effective for asymmetric transformations of isocyanates. rsc.orgnih.gov A notable example is the rhodium-catalyzed [2+2+2] cycloaddition between an alkenyl isocyanate and an alkyne. nih.gov While not specifically documented for this compound, a similar strategy employing a related substrate could be envisioned. In such a reaction, a chiral phosphoramidite (B1245037) ligand complexed to the rhodium center would create a chiral pocket, forcing the cycloaddition to proceed through a lower-energy transition state for one enantiomer, resulting in a high enantiomeric excess (ee) of the product. nih.gov
The choice of chiral ligand is critical and can be systematically varied to optimize enantioselectivity.
| Reaction Type | Catalyst System (Hypothetical) | Chiral Ligand | Expected Outcome for a Prochiral Substrate |
| Asymmetric Cycloaddition | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | High ee of one enantiomeric cycloadduct |
| Asymmetric Carboamination | Pd₂(dba)₃ | (S)-Siphos-PE rsc.org | High ee of one enantiomeric imidazolidinone |
| Asymmetric Hydroboration | CuCl / Na(OtBu) | (R)-DTBM-SEGPHOS | High ee of one enantiomeric N-boryl formamide |
Catalyst Design and its Impact on Selectivity and Yield
The rational design of catalysts is paramount for controlling the selectivity and maximizing the yield of reactions involving this compound. numberanalytics.com The catalyst's role extends beyond simple rate acceleration to directing the reaction towards a specific, desired outcome over other possible pathways.
Catalyst-Controlled Selectivity: The identity of the metal center, the ligands bound to it, and any additives can profoundly influence selectivity. nrel.gov In transition-metal catalysis, the ligand framework dictates the steric and electronic environment around the active site. nih.gov For instance, in the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates, subtle changes to the phosphoramidite ligand can switch the reaction outcome between forming a bicyclic lactam or a vinylogous amide. nih.gov This switch is attributed to the ligand's influence on the stability of intermediates and the barriers to competing reaction pathways like CO migration.
Similarly, in hydroboration reactions of isocyanates, the catalyst determines the extent of reduction. A simple catalyst like NaH can be used to selectively produce N-boryl formamides, or with different stoichiometry, can lead to further reduction. goettingen-research-online.de
The table below summarizes how different catalyst components can affect reaction outcomes.
| Catalyst Component | Variable | Impact on Selectivity & Yield | Example Principle |
| Metal Center | Rh vs. Pd vs. Cu | Determines fundamental reactivity and available reaction pathways (e.g., cycloaddition vs. cross-coupling). | Rhodium is well-suited for [2+2+2] cycloadditions with isocyanates. nih.gov |
| Ligand | Chiral vs. Achiral; Bulky vs. Small; Electron-rich vs. Electron-poor | Controls stereoselectivity (enantioselectivity) and can direct regioselectivity by steric blocking or electronic tuning. rsc.orgnih.gov | A chiral phosphoramidite ligand induces asymmetry in Pd-catalyzed carboamination. rsc.org |
| Co-catalyst/Additive | Lewis Acid / Brønsted Acid | Can activate the substrate or an intermediate, potentially opening new reaction pathways or enhancing selectivity. acs.org | A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the isocyanate. |
| Catalyst Support | Heterogeneous vs. Homogeneous | Affects recovery, reusability, and sometimes selectivity due to surface effects. | Heterogeneous catalysts like Ru/C and Pd/C show different selectivities in reduction reactions. nrel.gov |
Structure-Reactivity Correlations in Derived Compounds
Once this compound has reacted to form stable derivatives, such as N-(2-methoxybenzoyl)ureas or (2-methoxybenzoyl)carbamates, the structural features of these new compounds determine their subsequent reactivity and properties. The principles of physical organic chemistry, particularly linear free-energy relationships like the Hammett equation, can be used to quantify these correlations. libretexts.org
The 2-methoxy group is a permanent feature of these derivatives. As an ortho-substituent, its influence is a combination of electronic and steric effects. Its primary electronic influence is resonance donation of electron density to the aromatic ring, making the ring more susceptible to electrophilic aromatic substitution. However, its position ortho to the amide/carbamate (B1207046) linkage also introduces significant steric hindrance and can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the side chain.
A quantitative structure-reactivity relationship (QSRR) could be developed to correlate a specific property (e.g., the rate of hydrolysis of a series of N-(substituted-phenyl)-N'-(2-methoxybenzoyl)ureas) with electronic parameters of the substituents on the second phenyl ring. nih.gov
The Hammett equation, log(k/k₀) = ρσ, provides a framework for this analysis. libretexts.org
k is the rate constant for the substituted derivative.
k₀ is the rate constant for the unsubstituted reference compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
The table below shows a hypothetical correlation for a reaction involving a series of compounds derived from this compound.
| Derivative Structure (R-group on second ring) | Substituent (R) | Hammett Constant (σₚ) | Expected Relative Rate of Hydrolysis (Hypothetical) |
| N-(4-nitrophenyl)-N'-(2-methoxybenzoyl)urea | -NO₂ | +0.78 | Increased |
| N-(4-chlorophenyl)-N'-(2-methoxybenzoyl)urea | -Cl | +0.23 | Slightly Increased |
| N-phenyl-N'-(2-methoxybenzoyl)urea | -H | 0.00 | Baseline |
| N-(4-methylphenyl)-N'-(2-methoxybenzoyl)urea | -CH₃ | -0.17 | Decreased |
| N-(4-methoxyphenyl)-N'-(2-methoxybenzoyl)urea | -OCH₃ | -0.27 | Decreased |
In this hypothetical hydrolysis, a positive ρ value would be expected, as electron-withdrawing groups (positive σ) would stabilize the negative charge developing in the transition state, accelerating the reaction. libretexts.org
Future Research Directions and Emerging Trends
Development of Novel Phosgene-Alternative Synthetic Routes
The industrial production of isocyanates has historically relied on the use of highly toxic phosgene (B1210022). adhesivesmag.comnih.gov This has spurred extensive research into safer, "phosgene-free" synthetic pathways, which represents a critical area of future development for 2-Methoxybenzoyl isocyanate. acs.orgrsc.org The primary goal is to replace hazardous reagents with more environmentally benign alternatives like carbon dioxide or to develop novel rearrangement reactions. ionike.comorganic-chemistry.org
Several promising phosgene-alternative strategies are applicable to the synthesis of this compound:
Thermal Decomposition of Carbamates: This is a leading non-phosgene method where a carbamate (B1207046) intermediate is thermally dissociated to yield the isocyanate. adhesivesmag.comacs.org For this compound, this would involve the synthesis of a suitable carbamate precursor from 2-methoxyaniline, which is then decomposed. This two-step process avoids chlorine-containing reagents, simplifying purification. nih.gov
The Urea (B33335) Process: This route uses cost-effective urea, an alcohol, and an amine to generate a carbamate, which is subsequently decomposed. nih.govacs.org This pathway is notable for its potential to be a "zero emission" process, as the byproducts can be recycled into the initial steps. nih.gov
Reaction with Carbonate Derivatives: The reaction of the corresponding amine (2-methoxyaniline) with an activated carbonate, such as di-tert-butyl dicarbonate (B1257347) or diphenylcarbonate, in the presence of a nucleophilic base catalyst offers a mild, high-yield route to isocyanates at room temperature. scribd.comchemrxiv.orggoogle.com
The Lossen Rearrangement: This classic reaction, which converts a hydroxamic acid to an isocyanate, has seen renewed interest as a user-friendly method that avoids potentially explosive azides used in the Curtius rearrangement. chinesechemsoc.org Recent advancements have demonstrated its use in palladium-catalyzed carbonylative approaches to generate isocyanates from simple feedstocks. chinesechemsoc.org
Oxidative Carbonylation: The direct reaction of nitro or amino compounds with carbon monoxide (CO) is another area of investigation. nih.govacs.org While this method can be concise, it often requires expensive catalysts and stringent reaction conditions. nih.gov
| Synthetic Route | Key Reagents | Primary Advantages | Key Challenges | Relevant Citations |
|---|---|---|---|---|
| Carbamate Thermolysis | 2-Methoxyaniline, CO, Alcohol | Phosgene-free, chloride-free, high product quality. | Requires an additional thermal dissociation step. | adhesivesmag.comnih.govacs.org |
| Urea Process | 2-Methoxyaniline, Urea, Alcohol | Cost-effective reagents, potential for "zero emission" process. | Multi-step process involving carbamate formation and decomposition. | nih.govacs.org |
| Activated Carbonates | 2-Methoxyaniline, Di-tert-butyl dicarbonate | Mild reaction conditions (room temp.), high yields. | Stoichiometric use of carbonate reagent. | scribd.comchemrxiv.org |
| Lossen Rearrangement | 2-Methoxybenzohydroxamic acid | Avoids toxic and explosive reagents like phosgene and azides. | Requires synthesis of the hydroxamic acid precursor. | chinesechemsoc.org |
| Direct Carbonylation | 2-Methoxy-nitrobenzene, CO | Concise reaction pathway. | Requires high pressure, expensive catalysts, and precise control. | nih.gov |
Exploration of New Catalytic Systems for Enhanced Selectivity
Catalysis is central to advancing the synthesis and application of this compound. Future research will focus on discovering and optimizing catalysts that improve reaction efficiency, selectivity, and sustainability.
Emerging catalytic trends include:
Organocatalysis: Neutral, Lewis basic organocatalysts are gaining attention for isocyanate reactions. For instance, cyclic carbodiphosphoranes have been shown to catalyze the hydroboration of isocyanates at room temperature to form N-boryl formamides. researchgate.net The use of 4-dimethylaminopyridine (B28879) (DMAP) is crucial in the phosgene-free synthesis involving di-tert-butyl dicarbonate. scribd.comchemrxiv.org
Transition Metal Catalysis: While established for various isocyanate transformations, new frontiers are being explored. researchgate.net Palladium-catalyzed reactions are being developed for carbonylative cyclizations and amide formation using masked isocyanates. chinesechemsoc.orgrsc.org Copper-catalyzed multicomponent reactions can yield complex heterocyclic structures like spiro oxazolidinones. rsc.org For the synthesis of isocyanates via carbonylation, catalysts based on zinc, ruthenium, and other metals are being optimized to improve yield and reduce costs. nih.govacs.orgionike.com
Photoredox and Dual Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach for complex reactions. rsc.orgacs.org This strategy can be combined with other catalytic modes (dual catalysis) to enable novel transformations that would be difficult to achieve otherwise. For this compound, this could lead to new cycloaddition reactions or functionalizations under exceptionally mild conditions. rsc.org
Catalysis for Selective Polymerization: In materials science, catalysts like tin(II) octoate are effective for promoting polyurethane formation. researchgate.net Future work could involve developing catalysts that offer greater control over the polymerization of this compound-derived monomers, enabling the synthesis of polymers with precisely defined architectures and properties. Lanthanide-based catalysts, for example, have shown high efficiency and selectivity for the trimerization of isocyanates. google.com
Application in Advanced Materials Chemistry (as building blocks for polymers with tailored properties)
This compound is a promising building block for advanced polymers due to the specific properties imparted by the 2-methoxybenzoyl group, such as polarity, hydrogen bonding capability, and steric influence. Its high reactivity makes it suitable for creating a wide range of functional materials. researchgate.net
Key application areas include:
Functional Polyurethanes and Polyureas: As a monofunctional isocyanate, it can be used as a chain-terminating or side-group functionalizing agent in polyurethane and polyurea synthesis. smolecule.com This allows for the precise tuning of polymer properties such as solubility, thermal stability, and surface adhesion. The methoxy (B1213986) group can enhance interactions with polar substrates or solvents.
Stimuli-Responsive and Self-Healing Polymers: The isocyanate group is a key component in the development of dynamic materials. For instance, it can be used to synthesize ureas that act as curing agents in self-healing polymers based on Diels-Alder chemistry. mdpi.com The incorporation of the 2-methoxybenzoyl moiety could influence the kinetics of the healing process.
Blocked Isocyanate Technology: To improve stability and handling, this compound can be converted into a "blocked" form. utwente.nl Blocked isocyanates are thermally reversible adducts that release the reactive isocyanate only upon heating. rsc.org This technology is a powerful tool for the post-polymerization modification of polymers, allowing for the creation of well-defined, tailor-made functional materials and soft segments for advanced polyurethanes. rsc.org
Coatings, Adhesives, and Elastomers: Isocyanates are fundamental to the production of high-performance coatings, adhesives, and elastomers. rsc.orgsmolecule.com The specific structure of this compound could be leveraged to develop specialty coatings with enhanced UV resistance or adhesives with improved bonding to specific substrates.
Computational Design of Novel Reaction Pathways and Derivatives
Computational chemistry provides powerful tools for accelerating research and development, minimizing experimental costs and time. Density Functional Theory (DFT) and other modeling techniques are increasingly used to study isocyanate chemistry. uni-miskolc.hu
Future computational studies on this compound could focus on:
Mechanism Elucidation: DFT calculations can be used to investigate the detailed reaction mechanisms of its synthesis and subsequent reactions. nih.govacs.org This includes modeling transition states to understand the energy barriers of phosgene-alternative routes uni-miskolc.hu or predicting the outcomes of cycloaddition reactions. beilstein-journals.org
Catalyst Design: Computational modeling can elucidate catalyst-substrate interactions, helping to design more efficient and selective catalysts. researchgate.net For example, modeling can predict how the electronic and steric properties of different ligands in a metal complex will affect the catalytic synthesis of this compound.
Predicting Derivative Properties: Computational tools can predict the physicochemical and pharmacokinetic properties of novel derivatives before they are synthesized. semanticscholar.orgtandfonline.com This is particularly valuable in medicinal chemistry for designing new drug candidates. For materials science, modeling can predict the bulk properties of polymers derived from this compound, such as their mechanical strength or thermal stability.
Exploring Novel Reactivity: Quantum chemical calculations can explore hypothetical reaction pathways that may not be intuitive, potentially leading to the discovery of entirely new transformations and applications for this compound. nih.govbeilstein-journals.org
| Area of Study | Computational Method | Research Objective | Potential Impact | Relevant Citations |
|---|---|---|---|---|
| Reaction Mechanisms | Density Functional Theory (DFT) | Map potential energy surfaces for phosgene-free synthetic routes and cycloaddition reactions. | Optimize reaction conditions and guide experimental design for higher yields and selectivity. | uni-miskolc.hunih.govacs.orgbeilstein-journals.org |
| Catalyst Development | DFT, Molecular Dynamics (MD) | Model substrate-catalyst binding and activation to predict catalytic efficiency. | Rational design of novel catalysts with enhanced activity and selectivity. | researchgate.net |
| Derivative Design | Quantitative Structure-Activity Relationship (QSAR), Molecular Docking | Predict biological activity and pharmacokinetic properties of new derivatives for drug discovery. | Accelerate the identification of lead compounds with therapeutic potential. | semanticscholar.orgtandfonline.com |
| Polymer Properties | Molecular Dynamics (MD), Coarse-Grained Modeling | Simulate the bulk properties (mechanical, thermal) of polymers incorporating the monomer. | Guide the design of advanced materials with tailored performance characteristics. | uni-miskolc.hu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
